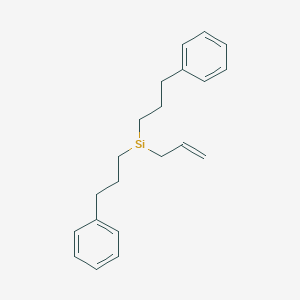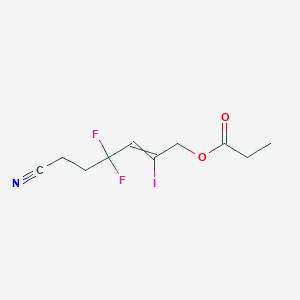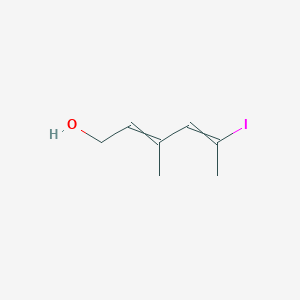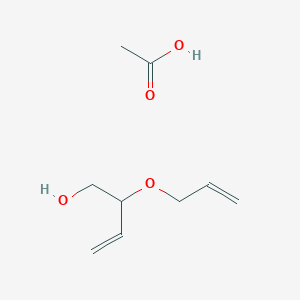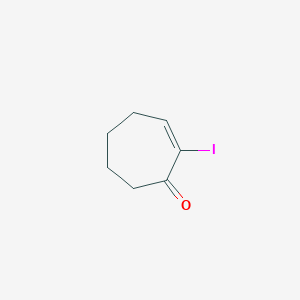![molecular formula C50H38 B14259248 1,1',1'',1'''-{1,2-Phenylenebis[(ethene-2,1-diyl)-4,1-phenyleneethene-2,1,1-triyl]}tetrabenzene CAS No. 250341-67-4](/img/structure/B14259248.png)
1,1',1'',1'''-{1,2-Phenylenebis[(ethene-2,1-diyl)-4,1-phenyleneethene-2,1,1-triyl]}tetrabenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’‘,1’‘’-{1,2-Phenylenebis[(ethene-2,1-diyl)-4,1-phenyleneethene-2,1,1-triyl]}tetrabenzene is a complex organic compound characterized by its unique structure, which includes multiple phenylene and ethene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’‘,1’‘’-{1,2-Phenylenebis[(ethene-2,1-diyl)-4,1-phenyleneethene-2,1,1-triyl]}tetrabenzene typically involves a series of condensation reactions. One common method involves the use of p-toluenesulfonic acid as a catalyst to facilitate the condensation of appropriate precursor molecules . The reaction conditions often include controlled temperatures and the use of solvents such as methoxyethyl acetate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale condensation reactions in specialized reactors. The process includes the careful addition of reagents and catalysts, followed by purification steps such as recrystallization to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
1,1’,1’‘,1’‘’-{1,2-Phenylenebis[(ethene-2,1-diyl)-4,1-phenyleneethene-2,1,1-triyl]}tetrabenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrocarbon derivatives .
Scientific Research Applications
1,1’,1’‘,1’‘’-{1,2-Phenylenebis[(ethene-2,1-diyl)-4,1-phenyleneethene-2,1,1-triyl]}tetrabenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1’,1’‘,1’‘’-{1,2-Phenylenebis[(ethene-2,1-diyl)-4,1-phenyleneethene-2,1,1-triyl]}tetrabenzene involves its interaction with specific molecular targets. The compound’s structure allows it to participate in π-π interactions and hydrogen bonding, influencing its behavior in various chemical and biological systems . These interactions can affect the compound’s electronic properties, making it useful in applications such as organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Comparison with Similar Compounds
Similar Compounds
(E)-4,4′-(ethene-1,2-diyl)diphenol: A bisphenol derivative with similar structural features.
(E)-4,4′-(ethene-1,2-diyl)bis(2-methoxyphenol): Another bisphenol derivative with methoxy groups.
(E)-4,4′-(ethene-1,2-diyl)bis(2,6-dimethoxyphenol): A bisphenol derivative with multiple methoxy groups.
Uniqueness
1,1’,1’‘,1’‘’-{1,2-Phenylenebis[(ethene-2,1-diyl)-4,1-phenyleneethene-2,1,1-triyl]}tetrabenzene is unique due to its extended conjugated system, which imparts distinct electronic properties. This makes it particularly valuable in the development of advanced materials for optoelectronic applications .
Properties
CAS No. |
250341-67-4 |
|---|---|
Molecular Formula |
C50H38 |
Molecular Weight |
638.8 g/mol |
IUPAC Name |
1,2-bis[2-[4-(2,2-diphenylethenyl)phenyl]ethenyl]benzene |
InChI |
InChI=1S/C50H38/c1-5-17-45(18-6-1)49(46-19-7-2-8-20-46)37-41-29-25-39(26-30-41)33-35-43-15-13-14-16-44(43)36-34-40-27-31-42(32-28-40)38-50(47-21-9-3-10-22-47)48-23-11-4-12-24-48/h1-38H |
InChI Key |
VCEPCKXZQKZTOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)C=CC3=CC=CC=C3C=CC4=CC=C(C=C4)C=C(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[2-(2,6-Dihydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid](/img/structure/B14259165.png)
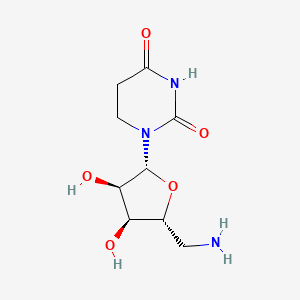
![3,5-Dichloro-2-[(prop-2-yn-1-yl)oxy]pyridine](/img/structure/B14259176.png)
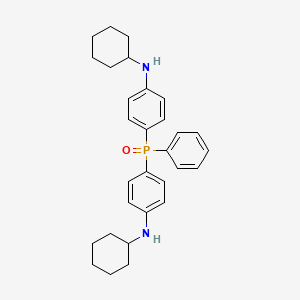

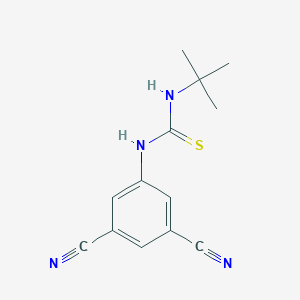
![N-[4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14259201.png)
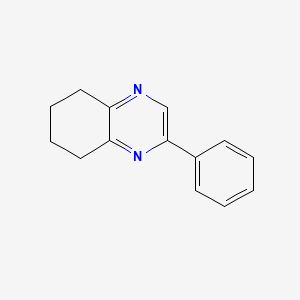
![2,7,7-Trimethylbicyclo[3.1.1]hept-1(6)-en-2-ol](/img/structure/B14259214.png)
